Enantiomeric Resolution and Purity Verification by Chiral Lanthanide Shift Reagent NMR
The (R)- and (S)-enantiomers of citiolone are directly resolved by ¹H NMR using the chiral lanthanide shift reagent Eu(HFC)₃. Substantial enantiomeric shift differences were observed for H-3, NH, and CH₃CO resonances, with H-3 signals essentially baseline resolved at [3]/[1] molar ratios of ca. 0.8–1.0. For the acetyl signal, valley heights as low as 4–5% between antipode resonances were achieved at [3]/[1] ratios of ca. 0.7–0.8, enabling direct determination of enantiomeric excess [1]. This analytical method provides a validated, quantitative approach to verify batch-to-batch enantiopurity of (R)-citiolone versus the racemate or (S)-enantiomer.
| Evidence Dimension | Enantiomeric shift difference (valley height %) |
|---|---|
| Target Compound Data | (R)-citiolone: valley heights as low as 4–5% between antipode acetyl signals; H-3 signals essentially baseline resolved |
| Comparator Or Baseline | (S)-citiolone / racemic citiolone: antipodal signals directly compared in same spectrum |
| Quantified Difference | Enantiomeric excess determinable at valley heights of 4–5%; H-3 resonances baseline resolved at [Eu(HFC)₃]/[citiolone] molar ratio 0.8–1.0 |
| Conditions | 200 MHz ¹H NMR, CDCl₃, ambient temperature, chiral LSR tris[3-heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(HFC)₃ |
Why This Matters
Procurement of (R)-citiolone with verified enantiomeric purity ensures consistency in chirality-sensitive biological assays, whereas racemic material introduces uncontrolled stereochemical variables.
- [1] Troendle FJ, Venkatasubban KS, Rothchild R. NMR Studies of Drugs. Applications of Achiral and Chiral Lanthanide Shift Reagents to Citiolone. Spectroscopy Letters. 1997;30(3):435-450. DOI:10.1080/00387019708006670 View Source
